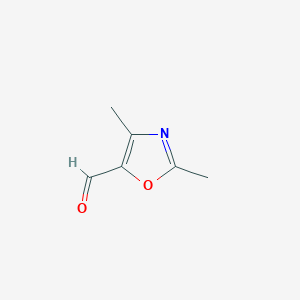

2,4-Dimethyloxazole-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-1,3-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-6(3-8)9-5(2)7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTYBWVHZBYRGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442318 | |

| Record name | 2,4-DIMETHYLOXAZOLE-5-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69062-86-8 | |

| Record name | 2,4-DIMETHYLOXAZOLE-5-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethyl-oxazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethyloxazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dimethyloxazole-5-carbaldehyde, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document details its chemical identity, structural characteristics, plausible synthetic routes, and the broader context of oxazole derivatives in scientific research.

Chemical Identity and Structure

This compound is a trisubstituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The formal IUPAC name for this compound is 2,4-dimethyl-1,3-oxazole-5-carbaldehyde .[1] Its structure features methyl groups at positions 2 and 4, and a carbaldehyde (formyl) group at position 5 of the oxazole ring.

The presence of the aldehyde group, a versatile functional handle, makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.[1]

Structural and Physicochemical Properties

While specific experimental data for this compound is not extensively available in peer-reviewed literature, its properties can be predicted and are summarized below. Researchers should verify these properties through experimentation.

Table 1: Identifiers and Molecular Properties

| Identifier | Value |

|---|---|

| IUPAC Name | 2,4-dimethyl-1,3-oxazole-5-carbaldehyde[1] |

| CAS Number | 69062-86-8[1][2] |

| Molecular Formula | C₆H₇NO₂[1][2] |

| Molecular Weight | 125.13 g/mol [2] |

| Monoisotopic Mass | 125.0477 Da |

| InChI Key | OPTYBWVHZBYRGJ-UHFFFAOYSA-N[1] |

| SMILES | CC1=C(OC(=N1)C)C=O |

| Predicted XlogP | 0.9 |

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 126.05495 | 120.0 |

| [M+Na]⁺ | 148.03689 | 130.8 |

| [M-H]⁻ | 124.04040 | 123.8 |

| [M]⁺ | 125.04713 | 123.6 |

Data predicted using CCSbase.

Spectroscopic Characterization

Experimental spectra for this compound are not readily published. However, based on its structure, the expected spectroscopic characteristics are outlined below. These tables provide researchers with the key signals to look for during structural elucidation.

Table 3: Expected ¹H NMR Spectral Data

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic proton (-CHO) | 9.5 - 10.5 | Singlet (s) |

| Methyl protons (C2-CH₃) | 2.4 - 2.7 | Singlet (s) |

| Methyl protons (C4-CH₃) | 2.2 - 2.5 | Singlet (s) |

Table 4: Expected ¹³C NMR Spectral Data

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehydic carbon (-CHO) | 180 - 190 |

| Oxazole C2 | 158 - 162 |

| Oxazole C5 | 150 - 155 |

| Oxazole C4 | 135 - 140 |

| Methyl carbon (C2-CH₃) | 13 - 16 |

| Methyl carbon (C4-CH₃) | 10 - 13 |

Table 5: Expected Infrared (IR) Spectroscopy Absorption Bands

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch (conjugated) | 1700 - 1680[1] |

| Aldehyde | C-H Stretch | ~2850 and ~2750 (two bands)[1] |

| Oxazole Ring | C=N Stretch | ~1650 - 1590[1] |

| Oxazole Ring | C=C Stretch | ~1590 - 1475[1] |

| Methyl | C-H Stretch | ~2960 and ~2870[1] |

Synthesis of this compound

The synthesis of this compound is not commonly detailed. However, a plausible and efficient method is the formylation of the corresponding 2,4-dimethyloxazole precursor. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like oxazoles.

Experimental Protocol: Plausible Synthesis via Vilsmeier-Haack Reaction

This protocol describes a general procedure for the formylation of an electron-rich heterocycle. Researchers should optimize conditions such as temperature, reaction time, and purification methods for the specific substrate.

Objective: To synthesize this compound from 2,4-dimethyloxazole.

Materials:

-

2,4-dimethyloxazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0 °C. Add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Stir the resulting mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).

-

Formylation Reaction: Dissolve 2,4-dimethyloxazole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Hydrolysis: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde.

-

Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (pH ~7-8). Be cautious as CO₂ evolution may cause frothing.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Logical Workflow and Applications

Synthetic Pathway Diagram

The Vilsmeier-Haack reaction provides a direct pathway to introduce a formyl group onto the oxazole ring, a critical transformation for creating a versatile synthetic intermediate.

Caption: Vilsmeier-Haack reaction workflow for synthesizing the target aldehyde.

Significance in Drug Discovery and Development

The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[1] this compound, with its reactive aldehyde group, serves as a crucial building block for elaborating this core structure.

The aldehyde can readily undergo reactions such as:

-

Reductive amination: To introduce diverse amine-containing side chains.

-

Wittig and related olefination reactions: To form carbon-carbon double bonds for further functionalization.

-

Condensation reactions: To form larger heterocyclic systems like pyrazoles, Schiff bases, or chalcones.[1]

By leveraging these transformations, medicinal chemists can synthesize libraries of novel oxazole-containing compounds for screening against various biological targets, facilitating the discovery of new therapeutic agents. While this specific aldehyde may not have documented biological activity itself, its role as a versatile intermediate makes it a compound of significant interest to the drug development community.

References

An In-Depth Technical Guide to 2,4-Dimethyloxazole-5-carbaldehyde

CAS Number: 69062-86-8

This technical guide provides a comprehensive overview of 2,4-Dimethyloxazole-5-carbaldehyde, a key heterocyclic building block for researchers, scientists, and professionals in drug development. The document details its chemical properties, plausible synthetic routes with experimental protocols, and the broader biological context of oxazole derivatives, supported by quantitative data and visualizations.

Core Compound Identification

This compound is a trisubstituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The presence of methyl groups at positions 2 and 4, and a reactive carbaldehyde (aldehyde) group at position 5, makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex bioactive molecules.[1]

| Identifier | Value |

| IUPAC Name | 2,4-dimethyl-1,3-oxazole-5-carbaldehyde[1] |

| CAS Number | 69062-86-8[1] |

| Molecular Formula | C₆H₇NO₂[1] |

| Molecular Weight | 125.13 g/mol [1] |

| InChI Key | OPTYBWVHZBYRGJ-UHFFFAOYSA-N[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is not commonly detailed in readily available literature, suggesting it is often prepared as an intermediate. However, based on established organic chemistry principles for the formylation of electron-rich heterocycles, two primary synthetic routes are highly plausible: the Vilsmeier-Haack reaction and formylation via lithiation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5] The reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto the substrate.[2] For the synthesis of a substituted oxazole-4-carbaldehyde from an N-acylglycine precursor, a similar approach has been documented.[6]

General Experimental Protocol (adapted from similar syntheses): [3][6]

-

Preparation of the Vilsmeier Reagent: To a cooled (0 °C) solution of N,N-dimethylformamide (DMF) in a suitable anhydrous solvent (e.g., toluene), an equimolar amount of phosphoryl chloride (POCl₃) is added dropwise with stirring under an inert atmosphere. The mixture is then allowed to warm to room temperature for a short period to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: The appropriate N-acylglycine precursor is added to the prepared Vilsmeier reagent. The reaction mixture is then heated (e.g., to 100 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and carefully poured into ice water. The resulting mixture is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired oxazole-carbaldehyde.

References

- 1. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Contact Support [mychemblog.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2,4-Dimethyloxazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dimethyloxazole-5-carbaldehyde (CAS No: 69062-86-8), a heterocyclic aldehyde with potential applications in organic synthesis and medicinal chemistry. This document consolidates available data on its molecular identifiers, predicted physical and spectroscopic properties, and discusses plausible synthetic strategies and chemical reactivity. Due to a lack of experimentally determined data in publicly accessible literature, much of the information presented herein is based on theoretical predictions and analysis of related oxazole structures. This guide aims to serve as a foundational resource for researchers interested in the evaluation and utilization of this compound.

Compound Identification

A clear identification of this compound is crucial for accurate research and communication. The primary identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2,4-dimethyl-1,3-oxazole-5-carbaldehyde[1] |

| CAS Number | 69062-86-8[1][2] |

| Molecular Formula | C₆H₇NO₂[1][2] |

| Molecular Weight | 125.13 g/mol [2] |

| Canonical SMILES | CC1=C(C=O)OC(=N1)C |

| InChI | InChI=1S/C6H7NO2/c1-4-6(3-8)9-5(2)7-4/h3H,1-2H3 |

| InChIKey | OPTYBWVHZBYRGJ-UHFFFAOYSA-N |

Physical Properties (Predicted)

| Property | Predicted Value | Notes |

| Melting Point | Not available | Expected to be a low-melting solid. |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents | Expected to have limited solubility in water. |

| XlogP | 0.9 | A measure of lipophilicity. |

Chemical Reactivity and Stability

The chemical behavior of this compound is primarily dictated by the aldehyde functional group and the substituted oxazole ring.

-

Aldehyde Group Reactivity: The aldehyde moiety is susceptible to a range of chemical transformations, including:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2,4-dimethyloxazole-5-carboxylic acid.

-

Reduction: Can be reduced to the corresponding primary alcohol, (2,4-dimethyloxazol-5-yl)methanol.

-

Nucleophilic Addition: The electrophilic carbonyl carbon can undergo addition reactions with various nucleophiles, such as Grignard reagents and organolithium compounds.

-

Condensation Reactions: Can participate in condensation reactions with amines to form Schiff bases (imines) and with other active methylene compounds.

-

-

Oxazole Ring Chemistry: The 2,4-disubstituted oxazole ring is an electron-rich aromatic system.

-

Electrophilic Aromatic Substitution: The ring can undergo electrophilic substitution, although the electron-withdrawing nature of the aldehyde at the 5-position will influence the regioselectivity of such reactions.

-

Stability: The oxazole ring is generally stable under neutral and mildly acidic or basic conditions. However, harsh conditions can lead to ring-opening.

-

Plausible Synthetic Methodologies (Theoretical)

While a specific, detailed experimental protocol for the synthesis of this compound has not been found in the literature, established methods for the synthesis of substituted oxazoles can be adapted.

Formylation of 2,4-Dimethyloxazole

One of the most direct theoretical routes involves the formylation of a pre-formed 2,4-dimethyloxazole ring. This could potentially be achieved through a Vilsmeier-Haack type reaction or through metallation followed by quenching with a formylating agent.

Logical Workflow for Synthesis via Formylation:

Caption: Theoretical synthesis via metallation and formylation.

Cyclization Strategies

Several classic organic reactions could potentially be adapted to construct the substituted oxazole ring with the desired aldehyde functionality. These include modifications of the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, or the van Leusen reaction.[1][3] However, these would likely require multi-step sequences and carefully chosen starting materials.

Spectroscopic Properties (Predicted)

Experimentally obtained spectroscopic data for this compound is not available. The following are predicted spectroscopic characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet for the aldehydic proton (CHO) is expected in the downfield region (δ 9-10 ppm).

-

Two distinct singlets for the two methyl groups (CH₃) at positions 2 and 4 of the oxazole ring are anticipated in the upfield region (δ 2-3 ppm).

-

-

¹³C NMR:

-

A signal for the carbonyl carbon of the aldehyde is expected around δ 180-190 ppm.

-

Signals for the C2, C4, and C5 carbons of the oxazole ring.

-

Signals for the two methyl group carbons.

-

Infrared (IR) Spectroscopy

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1680 - 1710 |

| C=N Stretch (Oxazole) | 1550 - 1650 |

| C=C Stretch (Oxazole) | 1450 - 1550 |

| C-H Stretch (Methyl) | 2850 - 3000 |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at an m/z of 125.

-

Fragmentation: Common fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 amu) or a hydrogen radical from the aldehyde.

Experimental Protocols (General)

While specific protocols for this compound are unavailable, the following provides a general framework for the synthesis and characterization of similar heterocyclic aldehydes.

General Synthetic Procedure (Hypothetical)

Reaction Setup Workflow:

Caption: General workflow for small-scale organic synthesis.

-

Reaction: A solution of the starting material (e.g., 2,4-dimethyloxazole) in an appropriate anhydrous solvent (e.g., THF, diethyl ether) would be cooled under an inert atmosphere (e.g., nitrogen, argon). The formylating agent or its precursor would be added dropwise, and the reaction mixture stirred at a controlled temperature.

-

Monitoring: The progress of the reaction would be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction would be quenched, and the product extracted into an organic solvent. The organic layer would then be washed, dried, and the solvent removed under reduced pressure.

-

Purification: The crude product would be purified using a standard technique such as column chromatography or recrystallization.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer using a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

IR Spectroscopy: An IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Safety and Handling

Specific safety data for this compound is limited. However, based on its structure, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as a dangerous good for transport, which may incur additional shipping charges.[2]

Conclusion

This compound is a chemical intermediate with potential for further synthetic elaboration. This technical guide has summarized its key identifiers and provided a theoretical framework for its physical and chemical properties. A significant lack of experimental data highlights the need for further research to fully characterize this compound and explore its potential applications. Researchers are encouraged to use the information presented here as a starting point for their investigations, with the understanding that the predicted properties require experimental validation.

References

Technical Guide: Physicochemical Properties of 2,4-Dimethyloxazole-5-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical document provides core physicochemical data for the compound 2,4-Dimethyloxazole-5-carbaldehyde, a heterocyclic aldehyde of interest in organic synthesis and medicinal chemistry. The primary identifiers, including molecular formula and molecular weight, are presented. This guide is intended to serve as a quick reference for laboratory professionals engaged in research and development involving this molecule.

Core Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₇NO₂ | [1][2] |

| Molecular Weight | 125.13 g/mol | [1][2] |

| CAS Number | 69062-86-8 | [1][2] |

Logical Data Relationship

The relationship between the compound's common name and its fundamental molecular properties is a foundational concept in chemistry. The IUPAC name, 2,4-dimethyl-1,3-oxazole-5-carbaldehyde, systematically describes its chemical structure, which in turn defines its elemental composition (molecular formula) and corresponding molecular weight.[1] This hierarchy is visualized in the diagram below.

Experimental Protocols

This document serves as a summary of key data points. The determination of the molecular formula and weight is typically achieved through a combination of the following standard analytical techniques:

-

Mass Spectrometry (MS): Provides a precise mass-to-charge ratio, from which the molecular weight is determined. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition and thus the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the chemical structure, confirming the arrangement of atoms and the carbon-hydrogen framework, which validates the molecular formula.

-

Elemental Analysis: Quantitatively determines the percentage composition of individual elements (Carbon, Hydrogen, Nitrogen, Oxygen) in the compound, providing empirical data to support the molecular formula.

Detailed experimental protocols for these well-established techniques are widely available in standard organic chemistry and analytical chemistry literature and are not reproduced here. Researchers should consult standard operating procedures specific to their instrumentation.

References

Navigating the Core Characteristics of 2,4-Dimethyloxazole-5-carbaldehyde: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 2,4-Dimethyloxazole-5-carbaldehyde, a key building block in contemporary drug discovery and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines the predicted physicochemical properties of this compound and provides detailed experimental protocols for its empirical validation.

Executive Summary

This compound is a heterocyclic aldehyde with significant potential in the synthesis of complex molecular architectures. An understanding of its solubility and stability is paramount for its effective utilization in research and development. This guide offers a predictive overview of its solubility in various organic and aqueous media, alongside a comprehensive assessment of its stability under diverse environmental conditions. The experimental protocols provided herein offer a robust framework for the empirical determination of these critical parameters.

Predicted Solubility Profile

The solubility of this compound is influenced by the interplay of its polar carbaldehyde group and the heterocyclic oxazole ring, countered by the nonpolar methyl substituents. While empirical data is not extensively available, a qualitative and quantitative prediction can be made based on the principles of organic chemistry and data from structurally analogous compounds. The presence of the aldehyde group is expected to enhance its solubility in polar organic solvents.

Table 1: Predicted Quantitative Solubility of this compound at 25°C

| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (µM) | Rationale |

| Water | 5 - 10 | 40,000 - 80,000 | The polar aldehyde and oxazole nitrogen can hydrogen bond with water, but the overall molecule has significant nonpolar character. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 5 - 10 | 40,000 - 80,000 | Similar to water, with minimal expected impact from physiological salt concentrations. |

| Dimethyl Sulfoxide (DMSO) | > 200 | > 1,600,000 | Excellent solubility is anticipated in this polar aprotic solvent, which is a common choice for stock solutions. |

| Dimethylformamide (DMF) | > 200 | > 1,600,000 | High solubility is expected due to the polar aprotic nature of DMF. |

| Ethanol | 50 - 100 | 400,000 - 800,000 | Good solubility is predicted in this polar protic solvent. |

| Methanol | 100 - 150 | 800,000 - 1,200,000 | Higher solubility than ethanol is expected due to its increased polarity. |

| Acetonitrile | 20 - 40 | 160,000 - 320,000 | Moderate solubility is anticipated in this polar aprotic solvent. |

| Dichloromethane (DCM) | 10 - 20 | 80,000 - 160,000 | Limited to moderate solubility is expected in this less polar solvent. |

| Hexanes | < 1 | < 8,000 | Poor solubility is predicted in this nonpolar solvent. |

Stability Profile and Degradation Pathways

The stability of this compound is a critical consideration for its storage, handling, and application in chemical reactions. The aldehyde functional group and the oxazole ring are the primary sites of potential degradation.

3.1 pH Stability

The oxazole ring is known to be susceptible to hydrolysis under strongly acidic or basic conditions. The aldehyde group can undergo oxidation or other acid/base-catalyzed reactions.

Table 2: Predicted Stability of this compound in Aqueous Buffers at 25°C over 24 hours

| pH | Predicted Stability | Potential Degradation Pathway |

| 2 (Strongly Acidic) | Moderate | Potential for oxazole ring opening via hydrolysis. |

| 4 (Acidic) | Good | Relatively stable, with minimal degradation expected. |

| 7.4 (Physiological) | Excellent | Expected to be highly stable under neutral conditions. |

| 10 (Basic) | Poor | Susceptible to base-catalyzed oxazole ring cleavage. |

| 12 (Strongly Basic) | Very Poor | Rapid degradation is anticipated due to facile oxazole ring opening. |

3.2 Thermal and Photolytic Stability

Aldehydes can be prone to oxidation, which can be accelerated by heat and light. The stability of the oxazole ring itself is generally good under thermal stress in the absence of reactive media.

Table 3: Predicted Stability under Thermal and Photolytic Stress

| Condition | Predicted Stability | Potential Degradation Pathway |

| 40°C (Accelerated Thermal) | Good | Minimal degradation expected over a short to medium term. |

| 4°C (Refrigerated) | Excellent | Recommended storage condition for long-term stability. |

| -20°C (Frozen) | Excellent | Optimal for long-term storage, especially in a suitable solvent like DMSO. |

| Photostability (ICH Q1B) | Moderate to Poor | The aldehyde group may be susceptible to photo-oxidation. The aromatic oxazole ring may also undergo photolytic degradation. |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

4.1 Thermodynamic Solubility Assessment

This protocol determines the equilibrium solubility of the compound.

-

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker/rotator

-

Centrifuge

-

HPLC system with a UV detector

-

Analytical balance

-

-

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a vial.

-

Cap the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C).

-

Equilibrate the suspension for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard calibration curve.

-

4.2 Kinetic Solubility Assessment

This high-throughput method is useful for early-stage drug discovery.

-

Materials:

-

10 mM stock solution of this compound in DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplate

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

-

-

Procedure:

-

Prepare a series of dilutions of the DMSO stock solution in the 96-well plate.

-

Rapidly add the aqueous buffer to each well to initiate precipitation.

-

Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.

-

Alternatively, filter the contents of the wells and measure the concentration of the soluble compound in the filtrate using a UV-Vis plate reader or HPLC.

-

4.3 Stability Assessment (Forced Degradation)

This protocol evaluates the stability of the compound under various stress conditions.

-

Materials:

-

Solution of this compound in a suitable solvent (e.g., acetonitrile/water)

-

Aqueous buffers of different pH values (e.g., pH 2, 4, 7.4, 10, 12)

-

Hydrogen peroxide solution (for oxidative stress)

-

Temperature-controlled incubator

-

Photostability chamber (ICH Q1B compliant)

-

HPLC system with a UV or MS detector

-

-

Procedure:

-

Hydrolytic Stability:

-

Prepare solutions of the compound in the different pH buffers.

-

Incubate the solutions at a set temperature (e.g., 40°C).

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by HPLC to determine the remaining parent compound and the formation of any degradation products.

-

-

Oxidative Stability:

-

Prepare a solution of the compound and add a controlled amount of hydrogen peroxide.

-

Incubate at room temperature.

-

Analyze samples by HPLC at various time points.

-

-

Thermal Stability:

-

Store solid compound and a solution of the compound at an elevated temperature (e.g., 60°C).

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose a solution of the compound and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Include a dark control sample wrapped in aluminum foil.

-

Analyze the exposed and control samples by HPLC after the exposure period.

-

-

Visualized Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the key steps in solubility and stability testing.

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Caption: Workflow for Forced Degradation Stability Studies.

Conclusion

This technical guide provides a foundational understanding of the predicted solubility and stability of this compound. While the quantitative data presented are predictive, they offer valuable guidance for the handling, storage, and application of this compound. The detailed experimental protocols and visualized workflows serve as a practical resource for researchers to empirically determine these critical parameters, thereby facilitating the advancement of research and development projects involving this versatile chemical entity. It is strongly recommended that the predictions outlined in this document are confirmed through rigorous experimental validation.

Spectroscopic and Structural Elucidation of 2,4-Dimethyloxazole-5-carbaldehyde: A Technical Overview

Introduction

2,4-Dimethyloxazole-5-carbaldehyde, with the chemical formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol , is a member of the oxazole family, a class of heterocyclic compounds prominent in medicinal and agricultural chemistry.[1][2] The unique arrangement of its functional groups—an aldehyde conjugated with a substituted oxazole ring—gives rise to a distinct spectroscopic signature. This guide provides a detailed overview of the expected spectroscopic data for this compound and outlines the general experimental protocols for its characterization, aimed at researchers and professionals in drug development. While specific experimental spectra for this exact compound are not widely published, this document compiles predicted data based on established principles of spectroscopy and analysis of analogous structures.[1]

Predicted Spectroscopic Data

The structural features of this compound—a trisubstituted aromatic oxazole ring with two methyl groups and a carbaldehyde group—allow for the prediction of its spectroscopic characteristics. The following tables summarize the expected data from key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[1]

¹H NMR (Proton NMR) Data

Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are anticipated for the aldehydic proton and the two methyl groups. The aldehydic proton is expected to be the most downfield signal due to the deshielding effects of the carbonyl group and the aromatic oxazole ring.[1]

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |

| 2-Methyl (-CH₃) | 2.4 - 2.7 | Singlet (s) |

| 4-Methyl (-CH₃) | 2.2 - 2.5 | Singlet (s) |

| Table 1: Predicted ¹H NMR chemical shifts for this compound. These values are based on standard NMR correlation charts and data for similar heterocyclic aldehydes.[1] |

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR provides information on the carbon framework of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms in the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 185 - 195 |

| Oxazole C5 | 155 - 165 |

| Oxazole C2 | 150 - 160 |

| Oxazole C4 | 125 - 135 |

| 2-Methyl (-CH₃) | 10 - 15 |

| 4-Methyl (-CH₃) | 8 - 12 |

| Table 2: Predicted ¹³C NMR chemical shifts for this compound. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] The key functional groups in this compound are the aldehyde C=O, the C=N and C=C bonds of the oxazole ring, and the C-H bonds of the methyl and aldehyde groups.[1]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aldehyde C=O Stretch (conjugated) | 1700 - 1680 |

| Oxazole Ring C=N Stretch | ~1650 - 1590 |

| Oxazole Ring C=C Stretch | ~1590 - 1475 |

| C-H Stretch (aldehyde) | ~2850 and ~2750 |

| C-H Stretch (methyl) | ~2960 and ~2870 |

| Table 3: Predicted IR absorption ranges for key functional groups in this compound.[1] |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information from fragmentation patterns.[1] For this compound (C₆H₇NO₂), the exact mass is 125.0477 g/mol .[1][3] The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 125.[1]

| Ion Type | Expected m/z |

| [M]⁺ | 125 |

| [M+H]⁺ | 126 |

| [M+Na]⁺ | 148 |

| Table 4: Predicted m/z values for common adducts in Mass Spectrometry.[3] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. These methodologies are standard for the characterization of novel small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition for ¹H NMR:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

Switch the probe to the carbon frequency.

-

Acquire a proton-decoupled ¹³C spectrum to ensure all carbon signals appear as singlets.

-

A larger number of scans (hundreds to thousands) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are typically referenced internally to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add 16 to 32 scans to obtain a high-quality spectrum. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive or negative ion mode, scanning over a relevant m/z range (e.g., 50-500 amu).

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) to confirm the molecular weight of the compound. Analyze fragmentation patterns to gain further structural insights.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a target compound like this compound.

Caption: A logical workflow for the synthesis and structural elucidation of a chemical compound.

References

2,4-Dimethyloxazole-5-carbaldehyde: A Versatile Heterocyclic Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyloxazole-5-carbaldehyde is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The presence of a reactive aldehyde group at the C5 position, flanked by two methyl groups, makes it a valuable and versatile building block in organic synthesis. The oxazole core is a common motif in numerous biologically active compounds, including anti-inflammatory, antibacterial, and anticancer agents, rendering its derivatives, such as this compound, of significant interest to the medicinal chemistry and drug discovery sectors.[1] This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound as a synthetic intermediate.

Physicochemical Properties and Spectroscopic Data

A clear understanding of the physicochemical properties and spectroscopic data of this compound is fundamental for its application in synthesis.

| Property | Value | Reference |

| IUPAC Name | 2,4-dimethyl-1,3-oxazole-5-carbaldehyde | [1] |

| CAS Number | 69062-86-8 | [1][2] |

| Molecular Formula | C₆H₇NO₂ | [1][2] |

| Molecular Weight | 125.13 g/mol | [2] |

| Predicted XlogP | 0.9 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9.5-10.5 ppm), and the two methyl groups at the C2 and C4 positions (around 2.0-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would feature a characteristic signal for the carbonyl carbon of the aldehyde (in the range of 180-195 ppm), along with signals for the C2, C4, and C5 carbons of the oxazole ring and the two methyl group carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations for the methyl and aldehyde groups, as well as vibrations associated with the oxazole ring.

Mass Spectrometry (Predicted)

High-resolution mass spectrometry would be used to confirm the molecular formula. The predicted monoisotopic mass is 125.0477 Da.[3] Common adducts observed in electrospray ionization (ESI) would include [M+H]⁺, [M+Na]⁺, and [M+K]⁺.[3]

Synthesis of this compound

The synthesis of this compound can be approached through various established methods for oxazole ring formation, followed by or incorporating the introduction of the C5-aldehyde functionality. A highly plausible and efficient method is the Vilsmeier-Haack formylation of a pre-formed 2,4-dimethyloxazole ring.

Vilsmeier-Haack Formylation of 2,4-Dimethyloxazole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][4] The oxazole ring is sufficiently electron-rich to undergo this electrophilic substitution, with the C5 position being the most activated and sterically accessible site for formylation.

Reaction Scheme:

Figure 1: Vilsmeier-Haack formylation of 2,4-dimethyloxazole.

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)

-

Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring. The reaction is exothermic and should be controlled to maintain a low temperature. The mixture is then allowed to warm to room temperature and stirred for a specified time to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

-

Formylation: The starting material, 2,4-dimethyloxazole, dissolved in a suitable solvent (e.g., DMF or a chlorinated solvent), is added dropwise to the prepared Vilsmeier reagent at a controlled temperature (often 0 °C to room temperature). The reaction mixture is then heated for a period to drive the formylation to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base, such as sodium hydroxide or sodium acetate solution, to a pH of 6-8.[5] The product, this compound, may precipitate or be extracted with an organic solvent. The organic extracts are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

| Parameter | Condition |

| Formylating Agent | Vilsmeier Reagent (from POCl₃ and DMF) |

| Substrate | 2,4-Dimethyloxazole |

| Typical Solvent | DMF, Dichloromethane, or 1,2-Dichloroethane |

| Reaction Temperature | 0 °C to 80 °C |

| Work-up | Hydrolysis with aqueous base |

This compound as a Synthetic Building Block

The aldehyde functionality of this compound is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse molecular complexity.

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds. This compound can react with phosphorus ylides to generate various 5-vinyl-2,4-dimethyloxazole derivatives.

Reaction Scheme:

Figure 2: Wittig reaction of this compound.

Experimental Protocol: Wittig Reaction (General Procedure)

-

Ylide Generation: A phosphonium salt (e.g., a triphenylphosphonium halide) is suspended in an anhydrous solvent (such as THF or diethyl ether) under an inert atmosphere. A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) is added to deprotonate the phosphonium salt and generate the corresponding phosphorus ylide.

-

Olefination: A solution of this compound in an anhydrous solvent is added to the ylide solution at a controlled temperature (often ranging from -78 °C to room temperature). The reaction is stirred until completion, as indicated by TLC.

-

Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This compound can be reacted with a primary or secondary amine in the presence of a reducing agent to yield the corresponding 5-(aminomethyl)-2,4-dimethyloxazole derivatives.

Reaction Scheme:

Figure 3: Reductive amination of this compound.

Experimental Protocol: Reductive Amination (General Procedure)

-

Imine Formation and Reduction: this compound and the desired primary or secondary amine (typically 1-1.2 equivalents) are dissolved in a suitable solvent (e.g., methanol, ethanol, or dichloromethane). A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the solution. The reaction is often carried out in the presence of a weak acid (e.g., acetic acid) to facilitate imine formation. The reaction is stirred at room temperature until the starting aldehyde is consumed.

-

Work-up and Purification: The reaction mixture is quenched with water or a basic aqueous solution. The product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude amine can be purified by column chromatography or by acid-base extraction.

Condensation Reactions

The aldehyde group of this compound can participate in various condensation reactions with active methylene compounds, such as malonates, cyanoacetates, and nitroalkanes, under basic catalysis (e.g., Knoevenagel condensation). These reactions lead to the formation of α,β-unsaturated systems, which are themselves valuable synthetic intermediates.

Reaction Scheme:

Figure 4: Knoevenagel condensation of this compound.

Experimental Protocol: Knoevenagel Condensation (General Procedure)

-

Condensation: this compound and an active methylene compound are dissolved in a suitable solvent (e.g., ethanol, toluene, or acetic acid). A catalytic amount of a base, such as piperidine, triethylamine, or ammonium acetate, is added. The mixture is heated to reflux for a period to ensure complete reaction. In some cases, a Dean-Stark apparatus is used to remove the water formed during the reaction.

-

Work-up and Purification: The reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water and brine. After drying and concentration, the product is purified by recrystallization or column chromatography.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a precursor to a variety of molecules with potential therapeutic applications. The ability to elaborate the aldehyde group into different functionalities allows for the synthesis of libraries of compounds for biological screening. For instance, the corresponding oxazole-5-carboxamides, which can be synthesized from the aldehyde via oxidation to the carboxylic acid followed by amide coupling, have been investigated as potential inhibitors of succinate dehydrogenase (SDH), a target for fungicides. While direct applications of the aldehyde in drug molecules are less common, its role as a key intermediate is significant.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in organic synthesis. Its straightforward preparation, likely through the Vilsmeier-Haack formylation of 2,4-dimethyloxazole, and the versatility of its aldehyde functional group, make it an attractive starting material for the synthesis of a wide range of more complex molecules. The ability to readily engage in Wittig reactions, reductive aminations, and various condensation reactions opens up numerous avenues for the construction of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of the reactivity of this compound and the biological activity of its derivatives is a promising area for future research.

References

The Advent and Advancement of Oxazole Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous natural products and pharmaceuticals.[1][2] This five-membered heterocycle, containing both an oxygen and a nitrogen atom, offers a versatile platform for drug design due to its unique electronic properties and ability to engage in various biological interactions.[1][2] Among the diverse range of substituted oxazoles, those bearing an aldehyde functionality—oxazole aldehydes—represent a particularly reactive and synthetically useful subclass. This technical guide provides an in-depth exploration of the discovery, history, and core synthetic methodologies of oxazole aldehydes, supplemented with detailed experimental protocols, quantitative data, and visualizations of key chemical pathways to serve as a comprehensive resource for researchers in the field.

Historical Perspective: From Oxazole Synthesis to the Emergence of Aldehyde Derivatives

The journey to oxazole aldehydes begins with the broader history of oxazole synthesis. One of the earliest and most significant contributions was the Fischer oxazole synthesis , reported by Emil Fischer in 1896.[3] This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid, providing a foundational route to 2,5-disubstituted oxazoles.[3]

While the Fischer synthesis utilized aldehydes as reactants, the specific focus on oxazoles bearing an aldehyde substituent came later. A pivotal moment in the history of functionalized oxazoles was the work of Sir John Warcup Cornforth and Rita H. Cornforth. Their research in the late 1940s, particularly their 1949 publication in the Journal of the Chemical Society, laid critical groundwork for the synthesis of oxazoles with functional groups at the 4-position.[4][5] Their work on the synthesis of compounds like 5-ethoxy-2-phenyloxazole-4-carboxamide was instrumental, as the carboxamide group could serve as a precursor to an aldehyde.[6]

Another landmark in the synthesis of oxazoles from aldehydes was the development of the Van Leusen oxazole synthesis in 1972.[7][8] This reaction, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, provides a powerful and versatile method for constructing the oxazole ring and has been widely adapted for the synthesis of various substituted oxazoles.[7][8]

Over the decades, these foundational methods have been refined and new strategies have emerged, enabling the synthesis of a wide array of oxazole aldehydes with diverse substitution patterns, which are now valuable intermediates in the synthesis of complex molecules and potential therapeutic agents.[9]

Core Synthetic Methodologies

The synthesis of oxazole aldehydes can be broadly approached by either constructing the oxazole ring with the aldehyde or a precursor group already in place, or by functionalizing a pre-existing oxazole ring. The following sections detail the most significant and widely used synthetic strategies.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis is a classic method that can be adapted to produce oxazoles that are precursors to oxazole aldehydes. The general mechanism involves the acid-catalyzed reaction of a cyanohydrin with an aldehyde.

Synthesis of 2-Phenyl-5-methyloxazole (as a representative example)

-

Preparation of the Cyanohydrin (Acetaldehyde Cyanohydrin): In a fume hood, to a stirred solution of acetaldehyde (1.0 eq) in ethanol, slowly add a solution of sodium cyanide (1.1 eq) in water at 0 °C. After the addition is complete, slowly add sulfuric acid (1.1 eq) while maintaining the temperature below 10 °C. Stir for 2 hours at room temperature. Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: Cyanide and hydrogen cyanide are highly toxic.

-

Fischer Synthesis: Dissolve the crude acetaldehyde cyanohydrin (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the mixture for 1 hour.

-

Work-up: Allow the mixture to stand at room temperature overnight. The product precipitates as the hydrochloride salt. Collect the solid by filtration and wash with cold diethyl ether.

-

Isolation: Suspend the hydrochloride salt in water and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-phenyl-5-methyloxazole.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a highly efficient method for the one-pot synthesis of 5-substituted oxazoles from aldehydes and TosMIC. This method is particularly valuable for its mild reaction conditions and broad substrate scope.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC, 1.1 eq), and potassium carbonate (2.0 eq) in methanol.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-phenyloxazole.

Synthesis of Oxazole Aldehydes from Other Functional Groups

Oxazole aldehydes can also be synthesized by the transformation of other functional groups on a pre-formed oxazole ring. For instance, an oxazole carboxylic acid can be reduced to the corresponding alcohol, which is then oxidized to the aldehyde. Alternatively, an oxazole nitrile can be reduced to the aldehyde. A notable example is the large-scale preparation of 2-methyloxazole-4-carboxaldehyde.[10]

This multi-step synthesis starts from readily available materials and culminates in the desired oxazole aldehyde. A key step involves the reduction of an N-methoxy-N-methyl amide (Weinreb amide) to the aldehyde.

-

Formation of the Weinreb Amide: Convert the corresponding oxazole-4-carboxylic acid to its acid chloride using thionyl chloride. React the acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) to form the Weinreb amide.

-

Reduction to the Aldehyde: Dissolve the Weinreb amide in an anhydrous solvent such as tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Slowly add a solution of a reducing agent, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH4), and stir for 1-2 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir until two clear layers are formed. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography to yield 2-methyloxazole-4-carboxaldehyde.

Quantitative Data on Oxazole Aldehydes

The following tables summarize key physical properties and representative synthetic yields for a selection of oxazole aldehydes.

Table 1: Physical Properties of Selected Oxazole Aldehydes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Appearance | CAS Number |

| Oxazole-2-carboxaldehyde | C4H3NO2 | 97.07 | 182.5 ± 23.0 | N/A | Colorless liquid | 65373-52-6 |

| Oxazole-4-carboxaldehyde | C4H3NO2 | 97.07 | N/A | N/A | N/A | 118994-84-6 |

| Oxazole-5-carboxaldehyde | C4H3NO2 | 97.07 | 249.6 ± 13.0 | N/A | Brown to off-white solid | 118994-86-8 |

| 2-Methyloxazole-4-carboxaldehyde | C5H5NO2 | 111.10 | N/A | 58 | Crystalline solid | 113732-84-6 |

| 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde | C13H23NO2Si | 253.41 | N/A | N/A | N/A | 869542-45-0 |

Table 2: Comparison of Synthetic Yields for Oxazole Aldehyde Synthesis

| Synthetic Method | Starting Materials | Product | Reported Yield (%) | Reference |

| Van Leusen Synthesis (Microwave-assisted) | Aromatic aldehydes, TosMIC | 5-Substituted oxazoles | 92-96 | [11] |

| Graham's Method | Aldehydes, Serine | 2,4-Disubstituted oxazoles | up to 79 | [9] |

| Reduction of Weinreb Amide | 2-Methyloxazole-4-(N-methoxy-N-methyl)carboxamide | 2-Methyloxazole-4-carboxaldehyde | High (suitable for kg scale) | [10] |

Role in Drug Development and Biological Systems

Oxazole-containing compounds are of significant interest in drug discovery due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[12][13] The aldehyde group, being an electrophilic center, can potentially interact with biological nucleophiles, such as cysteine or lysine residues in proteins, leading to covalent enzyme inhibition.[14]

While specific signaling pathways directly modulated by oxazole aldehydes are not yet extensively characterized, the broader class of aldehydes is known to induce cellular stress responses. For instance, aldehydes can lead to an increase in reactive oxygen species (ROS), which in turn can activate signaling pathways such as NF-κB.[15]

The synthetic versatility of oxazole aldehydes makes them valuable intermediates in the construction of more complex drug candidates. The aldehyde can be readily transformed into a variety of other functional groups, allowing for the exploration of structure-activity relationships (SAR) in drug design.[16] Several oxazole-containing drugs are currently in clinical use, and many more are in clinical trials, highlighting the therapeutic potential of this heterocyclic scaffold.[4][10]

Conclusion

Oxazole aldehydes have evolved from being products of classic organic reactions to becoming key building blocks in modern medicinal chemistry. Their rich history is intertwined with the development of fundamental synthetic methodologies for heterocyclic compounds. The availability of robust synthetic protocols, coupled with their inherent reactivity, positions oxazole aldehydes as valuable tools for the synthesis of novel bioactive molecules. Further research into their specific roles in biological signaling pathways will undoubtedly open new avenues for their application in drug discovery and development. This guide serves as a foundational resource for researchers aiming to harness the potential of this important class of heterocyclic compounds.

References

- 1. benthamscience.com [benthamscience.com]

- 2. 1,2-Oxazole-5-carbaldehyde | C4H3NO2 | CID 21817604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fischer Oxazole Synthesis [drugfuture.com]

- 5. 218. Mechanism and extension of the Fischer oxazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Direct Synthesis of Oxazoles from Aldehydes [organic-chemistry.org]

- 10. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. 2-(三异丙基硅基)噁唑-5-甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 1,3-Oxazole-2-carboxaldehyde | C4H3NO2 | CID 14786609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 16. benchchem.com [benchchem.com]

A Comprehensive Theoretical Analysis of 2,4-Dimethyloxazole-5-carbaldehyde: A Whitepaper for Drug Discovery and Molecular Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the theoretical investigation of 2,4-Dimethyloxazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, computational chemistry offers a powerful avenue for elucidating its structural, electronic, and spectroscopic properties. This document outlines a robust protocol for conducting quantum chemical calculations using Density Functional Theory (DFT), enabling researchers to predict molecular geometry, vibrational frequencies, electronic characteristics, and NMR spectra. The methodologies presented are based on established computational studies of structurally similar heterocyclic aldehydes, ensuring a sound and replicable approach. All predicted quantitative data is organized into structured tables for clarity, and a logical workflow for the theoretical calculations is visualized. This guide serves as a foundational resource for researchers seeking to understand and utilize the molecular properties of this compound in drug design and development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, oxazole derivatives are recognized for their diverse biological activities. This compound, with its reactive aldehyde group and substituted oxazole core, presents a promising scaffold for chemical modification and drug development. Understanding its intrinsic molecular properties is crucial for predicting its reactivity, intermolecular interactions, and suitability as a drug candidate.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in chemical research.[1][2] They provide insights into molecular structure and properties at the atomic level, often complementing or guiding experimental work. This whitepaper details a proposed computational study to thoroughly characterize this compound.

Proposed Methodologies for Theoretical Calculations

This section outlines a detailed protocol for performing comprehensive theoretical calculations on this compound. The methods are derived from standard practices in computational chemistry for similar organic molecules.[3][4][5]

Computational Software

All calculations are proposed to be performed using the Gaussian 09 or a subsequent version of the software suite.[1] This program is widely used for its broad range of quantum chemical methods and robust performance.

Geometry Optimization

The initial step involves optimizing the molecular geometry of this compound. This is crucial as all subsequent calculations are performed on the lowest energy conformation.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is well-established for its accuracy in predicting the geometries of organic molecules.[1][4]

-

Basis Set: 6-311++G(d,p). This is a flexible, split-valence basis set that includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to account for the non-uniform distribution of electron density in bonds.[6]

-

Procedure: The optimization will be carried out without any symmetry constraints to ensure the true energy minimum is located. The convergence criteria will be set to the software's default values, which are sufficiently stringent for this purpose.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two primary purposes:

-

Confirmation of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true local minimum on the potential energy surface.

-

Prediction of Spectroscopic Data: The calculated harmonic frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. A scaling factor is typically applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and method limitations.[7]

Electronic Properties Analysis

The electronic properties of the molecule are investigated to understand its reactivity and charge distribution.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.[8] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution on the molecular surface. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into potential sites for intermolecular interactions.[3]

NMR Chemical Shift Prediction

To aid in the structural elucidation of synthesized this compound, ¹H and ¹³C NMR chemical shifts will be calculated.

-

Method: Gauge-Including Atomic Orbital (GIAO) method. This is a widely used and reliable approach for calculating NMR shielding tensors.[5]

-

Level of Theory: B3LYP/6-311++G(d,p).

-

Referencing: Calculated isotropic shielding values (σ) will be converted to chemical shifts (δ) relative to a standard reference, typically Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_TMS - σ_sample).

Predicted Data and Analysis

The following tables summarize the expected outcomes of the proposed theoretical calculations.

Table 1: Predicted Geometrical Parameters

(Based on B3LYP/6-311++G(d,p) optimized geometry)

| Parameter | Atom(s) | Predicted Value |

| Bond Lengths (Å) | ||

| O1-C2 | Value | |

| C2-N3 | Value | |

| N3-C4 | Value | |

| C4-C5 | Value | |

| C5-O1 | Value | |

| C5-C6 (aldehyde C) | Value | |

| C6-O7 (aldehyde O) | Value | |

| C6-H8 (aldehyde H) | Value | |

| C2-C9 (methyl C) | Value | |

| C4-C10 (methyl C) | Value | |

| Bond Angles (°) ** | ||

| C5-O1-C2 | Value | |

| O1-C2-N3 | Value | |

| C2-N3-C4 | Value | |

| N3-C4-C5 | Value | |

| C4-C5-O1 | Value | |

| O1-C5-C6 | Value | |

| C5-C6-O7 | Value | |

| Dihedral Angles (°) ** | ||

| O1-C5-C6-O7 | Value | |

| C4-C5-C6-H8 | Value |

Table 2: Predicted Vibrational Frequencies and Assignments

(Based on B3LYP/6-311++G(d,p) calculations)

| Predicted Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| ~3000-3100 | Low-Medium | C-H stretching (aromatic, methyl) |

| ~2800-2900 | Low-Medium | C-H stretching (aldehyde) |

| ~1700 | High | C=O stretching (aldehyde) |

| ~1600 | Medium | C=N stretching (oxazole ring) |

| ~1500 | Medium | C=C stretching (oxazole ring) |

| ~1300-1450 | Medium | C-H bending (methyl) |

| ~1000-1200 | Medium-High | C-O-C stretching (ring) |

Table 3: Predicted Electronic Properties

(Based on B3LYP/6-311++G(d,p) calculations)

| Property | Predicted Value |

| HOMO Energy | Value (eV) |

| LUMO Energy | Value (eV) |

| HOMO-LUMO Gap (ΔE) | Value (eV) |

| Dipole Moment | Value (Debye) |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

(Based on GIAO-B3LYP/6-311++G(d,p) calculations, referenced to TMS)

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | ||

| Aldehyde-H | ~9.5-10.5 | |

| Methyl-H (at C2) | ~2.0-2.5 | |

| Methyl-H (at C4) | ~2.0-2.5 | |

| ¹³C NMR | ||

| Aldehyde-C (C=O) | ~180-190 | |

| Oxazole-C2 | Value | |

| Oxazole-C4 | Value | |

| Oxazole-C5 | Value | |

| Methyl-C (at C2) | Value | |

| Methyl-C (at C4) | Value |

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the theoretical calculations proposed in this guide.

Caption: Workflow for the theoretical investigation of this compound.

Conclusion

This technical guide provides a comprehensive and methodologically sound protocol for the theoretical characterization of this compound. By leveraging established DFT methods, researchers can obtain reliable predictions of the molecule's geometry, vibrational spectra, electronic properties, and NMR chemical shifts. This information is invaluable for guiding synthesis, understanding reactivity, and accelerating the process of rational drug design. The presented workflow and data structures offer a clear roadmap for computational studies, enabling a deeper understanding of this promising heterocyclic compound and its potential applications in medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. asrjetsjournal.org [asrjetsjournal.org]

- 6. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. International Conference on Applied Innovations in IT [icaiit.org]